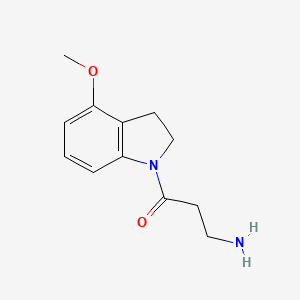

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

Description

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a nitrogen-containing heterocyclic compound characterized by a 4-methoxy-substituted indoline ring conjugated with a propan-1-one backbone and an amino group at the C3 position. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAGKVRFLIXZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one typically involves the reaction of 4-methoxyindoline with a suitable aminopropanone derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules through various chemical reactions, including:

- Oxidation: The compound can be oxidized to yield ketones or aldehydes.

- Reduction: It can be reduced to its corresponding alcohols or amines.

- Substitution: The amino group allows for nucleophilic substitution reactions, leading to various derivatives.

Table 1: Chemical Reactions Involving 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | KMnO4, CrO3 |

| Reduction | Alcohols, Amines | NaBH4, LiAlH4 |

| Substitution | Substituted Derivatives | Alkyl Halides, Acyl Chlorides |

Biological Applications

Neuroprotective Properties:

Research indicates that 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one exhibits potential neuroprotective effects, particularly in the context of ischemic stroke. It has been shown to interact with N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which are critical for neuroprotection.

Case Study: Neuroprotection Research

A study demonstrated that this compound significantly protected RAW 264.7 cells from H2O2-induced cell death, highlighting its potential therapeutic applications in neurodegenerative diseases.

Medicinal Applications

Anticancer Activity:

Indoline derivatives, including 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one, are being explored for their anticancer properties. They have shown activity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Table 2: Anticancer Activity of Indoline Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| B16-F10 (Melanoma) | 10.5 | Inhibition of proliferation |

Industrial Applications

Pharmaceutical Development:

The unique properties of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one make it a valuable candidate for drug development. Its ability to act as a precursor in pharmaceutical synthesis positions it well for further exploration in medicinal chemistry.

Agrochemical Applications:

Additionally, this compound may find applications in the development of agrochemicals due to its biological activity profile.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . The compound’s effects on cellular pathways, such as the inhibition of inflammatory cytokines, contribute to its therapeutic potential.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Indoline vs. Benzimidazole derivatives exhibit pronounced antitubercular activity, suggesting that indoline analogs may target similar pathways with modified selectivity .

- Methoxy vs. Chloro substituents () enhance electrophilicity, favoring reactivity in cross-coupling reactions but raising toxicity concerns .

Physicochemical and Crystallographic Properties

- Solubility : Hydroxypyrrolidine analogs () exhibit higher aqueous solubility due to hydrogen bonding, whereas the methoxy group in the target compound may reduce solubility but enhance membrane permeability.

- Crystal Packing : Fluorophenyl derivatives () form zigzag supramolecular tapes via hydrogen bonding. The 4-methoxyindoline group may adopt a perpendicular orientation relative to the propan-1-one backbone, influencing solid-state stability .

Biological Activity

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antioxidant and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Antioxidant Activity

The antioxidant properties of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one have been evaluated using various methods, including the DPPH radical scavenging assay. In studies, derivatives of this compound exhibited significant antioxidant activity, surpassing that of ascorbic acid, a well-known antioxidant. Specifically, one derivative demonstrated a scavenging ability approximately 1.4 times greater than ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one | TBD (to be determined) | 1.4x higher |

| Ascorbic Acid | Reference Value | - |

Anticancer Activity

The anticancer potential of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one has been assessed through various in vitro studies. The compound was tested against several cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. Results indicated that the compound exhibited cytotoxic effects, with a higher efficacy against U-87 cells compared to MDA-MB-231 cells .

Case Studies

In a notable study, researchers synthesized and tested multiple derivatives of the compound against U-87 and MDA-MB-231 cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving caspase activation .

The mechanisms underlying the biological activities of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are complex and involve multiple pathways:

Antioxidant Mechanism:

The compound's ability to scavenge free radicals is attributed to its structural features that facilitate electron donation, thereby neutralizing reactive oxygen species (ROS) .

Anticancer Mechanism:

The anticancer effects are believed to stem from the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, the compound may interfere with tubulin polymerization and activate apoptotic pathways by modulating caspase activity .

Research Findings Summary

Recent studies have consistently highlighted the dual role of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one as both an antioxidant and an anticancer agent. The following points summarize key findings:

- Antioxidant Activity: Demonstrated significant DPPH scavenging ability, outperforming ascorbic acid.

- Cytotoxicity: Effective against glioblastoma and breast cancer cell lines with a mechanism involving apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.